molecular formula C32H39NO3 B192728 Hydroxyebastine CAS No. 210686-41-2

Hydroxyebastine

Cat. No. B192728
M. Wt: 485.7 g/mol
InChI Key: UDZUMQUGNZBRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyebastine is a new and emerging drug that has been studied extensively in recent years. It is a synthetic derivative of the naturally occurring compound ephedrine, and is believed to have a wide range of potential therapeutic applications. While hydroxyebastine has been studied in a variety of contexts, it is most commonly used in the treatment of respiratory diseases, including asthma and COPD.

Scientific research applications

Biomedical Applications of Hydroxyapatite

Hydroxyapatite (HA) is recognized for its resemblance to natural bone in structure and chemical composition. Its bioactive and biocompatible properties make it widely used as an implant material in bone tissue regeneration. HA is also utilized as a drug carrier in drug and gene delivery systems. Research has advanced in new synthesis processes, characterization, and functionalization techniques for HA. Its applications span across various fields such as magnetic resonance, controlled drug delivery, cell separation, bio imaging, and hyperthermia treatment. HA's importance in the biomedical field is significant, particularly in areas like implants, drug delivery, composites, coatings, and ceramic materials (Haider et al., 2017).

Applications in Dermatology and Cosmetic Formulations

Hydroxy acids (HAs) are widely used in cosmetic and therapeutic formulations for the skin, offering a variety of beneficial effects. Classes such as α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids are discussed for their applications as cosmetic and therapeutic agents. Despite their widespread use, the biological mechanisms of action of HAs require further clarification. This review emphasizes the importance of HAs in cosmetic formulations and various dermatologic applications like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety evaluation of these compounds, particularly regarding their prolonged use on sun-exposed skin, is critically examined (Kornhauser, Coelho, & Hearing, 2010).

properties

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUMQUGNZBRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475394
Record name Hydroxy Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Ebastine

CAS RN

210686-41-2
Record name Hydroxyebastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210686412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYEBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07WX9MN7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
KH Liu, MG Kim, DJ Lee, YJ Yoon, MJ Kim… - Drug metabolism and …, 2006 - ASPET
… from hydroxyebastine. … of hydroxyebastine was much higher than that of ebastine and carebastine, and carebastine was metabolically more stable than ebastine and hydroxyebastine. In …
Number of citations: 92 dmd.aspetjournals.org
YJ Yoon, KH Liu - Journal of the Korean Society for Applied Biological …, 2011 - Springer
… In conclusion, these data show that hydroxyebastine is a more potent competitive inhibitor of CYP2J2 than its structural analog terfenadine alcohol. Hydroxyebastine should be a useful …
Number of citations: 18 link.springer.com
M Matsuda, Y Mizuki, Y Terauchi - Journal of Chromatography B …, 2001 - Elsevier
Ebastine (CAS 90729-43-4) is an antiallergic agent which selectively and potently blocks histamine H 1 -receptors in vivo. A simple and sensitive high-performance liquid …
Number of citations: 33 www.sciencedirect.com
Z Yu, W Wang, L Chen - Journal of Labelled Compounds and …, 2011 - Wiley Online Library
This study describes the synthesis of deuterium‐labelled ebastine fumarate and its deuterium‐labelled metabolite hydroxyebastine. The synthesis of the two desired compounds both …
T Hashizume, M Mise, Y Terauchi, O Luan, T Fujii… - Drug metabolism and …, 1998 - ASPET
Ebastine [4′-tert-butyl-4-[4-(diphenylmethoxy)piperidino]butyro phe- none] is a new-generation, nonsedative, H 1 antihistamine. The present study was performed to characterize the …
Number of citations: 47 dmd.aspetjournals.org
W Kang, KH Liu, JY Ryu, JG Shin - Journal of Chromatography B, 2004 - Elsevier
… to measure ebastine, desalkylebastine and hydroxyebastine. Previously, carebastine was only … and hydroxyebastine which were not measured in the study using LC/MS/MS [10]. …
Number of citations: 37 www.sciencedirect.com
W Kang, S Elitzer, K Noh, T Bednarek… - British journal of …, 2011 - Wiley Online Library
… and sequential formation of hydroxyebastine and carebastine was analysed using compartmental modelling. The estimated myocardial formation rate of hydroxyebastine served as a …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
SH Baek, S Park, Y Jang, M Lim… - Korean Journal of Clinical …, 2013 - koreascience.kr
… While Cmax of hydroxyebastine was … to hydroxyebastine, the inhibitory action seemed to be overridden by the enhancement of absorption, because the generation of hydroxyebastine …
Number of citations: 2 koreascience.kr
E Lee, Z Wu, JC Shon, KH Liu - Drug Metabolism and Disposition, 2015 - ASPET
… To find representative CYP2J2 index inhibitors, we evaluated the inhibitory potential of danazol, hydroxyebastine, telmisartan, and terfenadone against CYP2J2 activity for four …
Number of citations: 27 dmd.aspetjournals.org
E Lee, JH Kim, JC Shon, Z Wu, HJ Kim, M Gim… - Drug Metabolism and …, 2018 - Elsevier
… For the analysis of terfenadine alcohol and hydroxyebastine, the mobile phase B was linearly increased from 10 to 50% over 6 min, held at 50% for 0.1 min, and then immediately …
Number of citations: 11 www.sciencedirect.com

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